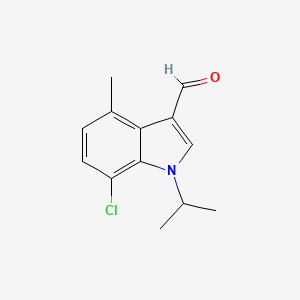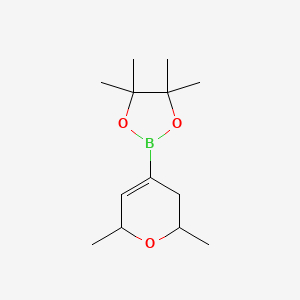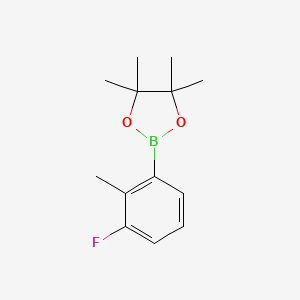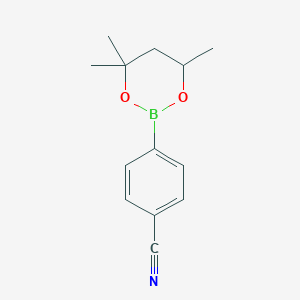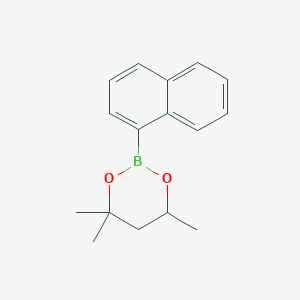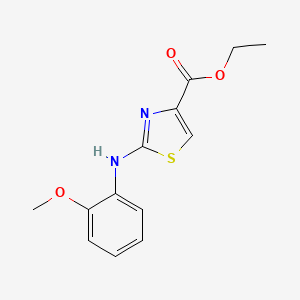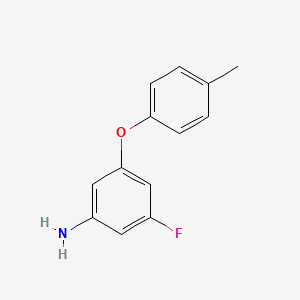
3-Fluoro-5-p-tolyloxy-phenylamine
描述
3-Fluoro-5-p-tolyloxy-phenylamine is an organic compound with the molecular formula C13H12FNO It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring along with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-p-tolyloxy-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution reaction. Here is a general outline of the synthetic route:
Starting Material: The synthesis begins with a fluorinated aromatic compound, such as 3-fluoroaniline.
Nucleophilic Substitution: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with p-tolyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Fluoro-5-p-tolyloxy-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or other reduced derivatives.
科学研究应用
3-Fluoro-5-p-tolyloxy-phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 3-Fluoro-5-p-tolyloxy-phenylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the aromatic ring and amine group contribute to its overall reactivity and stability.
相似化合物的比较
Similar Compounds
3-Fluoroaniline: A simpler fluorinated aromatic amine with similar reactivity but lacking the p-tolyloxy group.
5-Fluoro-2-methoxyaniline: Another fluorinated aromatic amine with a methoxy group instead of a p-tolyloxy group.
3-Fluoro-4-methylaniline: Similar structure but with a methyl group instead of a p-tolyloxy group.
Uniqueness
3-Fluoro-5-p-tolyloxy-phenylamine is unique due to the presence of both the fluorine atom and the p-tolyloxy group, which confer specific chemical and physical properties
属性
IUPAC Name |
3-fluoro-5-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-2-4-12(5-3-9)16-13-7-10(14)6-11(15)8-13/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBVKGFTTYCYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


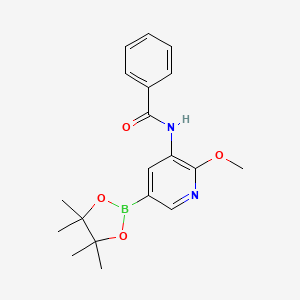
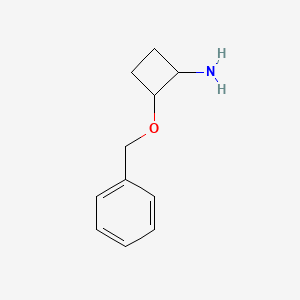
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)
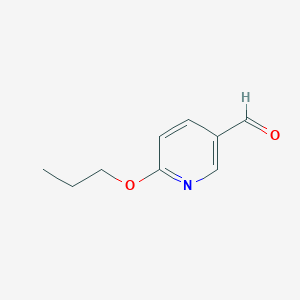
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
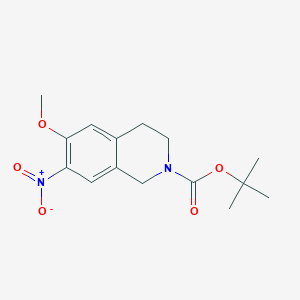
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
